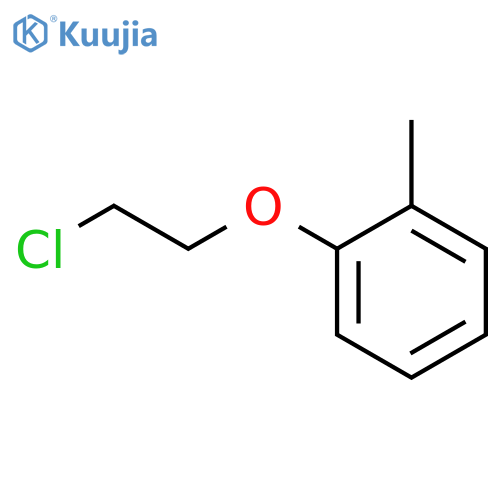Cas no 21120-79-6 (1-(2-Chloro-ethoxy)-2-methyl-benzene)

21120-79-6 structure
商品名:1-(2-Chloro-ethoxy)-2-methyl-benzene
1-(2-Chloro-ethoxy)-2-methyl-benzene 化学的及び物理的性質
名前と識別子
-
- 1-(2-Chloro-ethoxy)-2-methyl-benzene
- (2-Chlor-aethyl)-o-tolyl-aether
- (2-chloro-ethyl)-o-tolyl ether
- 1-(2-chloroethoxy)-2-methyl-benzene
- 2-(2-Chlor-aethoxy)-toluol
- 2-Chlor-1-o-tolyloxy-aethan
- 2-chloro-1-(2-methylphenoxy)ethane
- 2-o-Tolyloxy-aethylchlorid
- AC1LCAGG
- CTK6H8567
- SureCN5825166
- VULUPRKDRIRLLH-UHFFFAOYSA-N
- Benzene, 1-(2-chloroethoxy)-2-methyl-
- SCHEMBL5825166
- 1-(2-Chloroethoxy)-2-methylbenzene #
- CS-0117010
- Phenetole, .beta.-chloro-o-methyl-
- 1-(2-Chloroethoxy)-2-methylbenzene
- AKOS000301234
- 1-(2-Chloro-ethoxy)-2-methylbenzene
- DTXSID10341395
- 21120-79-6
-
- MDL: MFCD00634329
- インチ: InChI=1S/C9H11ClO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7H2,1H3
- InChIKey: VULUPRKDRIRLLH-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=CC=C1OCCCl
計算された属性
- せいみつぶんしりょう: 170.0498427g/mol
- どういたいしつりょう: 170.0498427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
1-(2-Chloro-ethoxy)-2-methyl-benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C433333-50mg |
1-(2-Chloro-ethoxy)-2-methyl-benzene |
21120-79-6 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C433333-5mg |
1-(2-Chloro-ethoxy)-2-methyl-benzene |
21120-79-6 | 5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C433333-10mg |
1-(2-Chloro-ethoxy)-2-methyl-benzene |
21120-79-6 | 10mg |
$ 65.00 | 2022-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187650-50mg |
1-(2-Chloroethoxy)-2-methylbenzene |
21120-79-6 | 98% | 50mg |
¥2002 | 2023-04-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019931-500mg |
1-(2-Chloro-ethoxy)-2-methyl-benzene |
21120-79-6 | 500mg |
2957.0CNY | 2021-07-13 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187650-500mg |
1-(2-Chloroethoxy)-2-methylbenzene |
21120-79-6 | 98% | 500mg |
¥3549 | 2023-04-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019931-500mg |
1-(2-Chloro-ethoxy)-2-methyl-benzene |
21120-79-6 | 500mg |
2957CNY | 2021-05-07 | ||
| A2B Chem LLC | AF34987-500mg |
1-(2-CHLORO-ETHOXY)-2-METHYL-BENZENE |
21120-79-6 | 500mg |
$265.00 | 2024-04-20 |
1-(2-Chloro-ethoxy)-2-methyl-benzene 関連文献
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
21120-79-6 (1-(2-Chloro-ethoxy)-2-methyl-benzene) 関連製品
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
